5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
Description
5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione is a complex organic compound that features a nitrophenoxy group, a pyridinylmethyl group, and an isoindole-1,3-dione core
Properties
IUPAC Name |
5-(3-nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-19-17-7-6-16(28-15-5-1-4-14(9-15)23(26)27)10-18(17)20(25)22(19)12-13-3-2-8-21-11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPKNBILKWYGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione typically involves multiple steps:
Formation of Isoindole-1,3-dione Core: The isoindole-1,3-dione core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the isoindole-1,3-dione core.
Attachment of 3-Nitrophenoxy Group: The final step involves the nucleophilic aromatic substitution of a nitrophenol derivative with the isoindole-1,3-dione core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: The compound could be used as a probe or tool in biological studies to investigate specific molecular interactions or pathways.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-(3-Nitrophenoxy)-2-(pyridin-2-ylmethyl)isoindole-1,3-dione: Similar structure but with a pyridin-2-ylmethyl group.
5-(4-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione: Similar structure but with a 4-nitrophenoxy group.
5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,2-dione: Similar structure but with an isoindole-1,2-dione core.
Uniqueness
5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a nitrophenoxy group, a pyridin-3-ylmethyl group, and an isoindole-1,3-dione core provides a distinct set of properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
